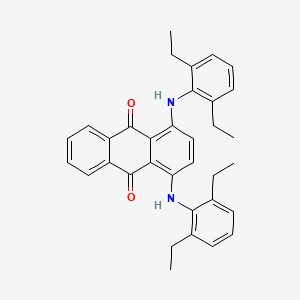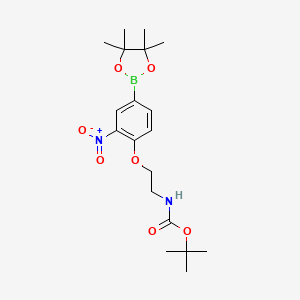
Terbium edetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Terbium edetate is a coordination compound formed between the rare earth metal terbium and ethylenediaminetetraacetic acid (EDTA) Terbium is a lanthanide element known for its unique optical and magnetic properties EDTA is a chelating agent that can form stable complexes with metal ions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of terbium edetate typically involves the reaction of terbium salts, such as terbium chloride or terbium nitrate, with EDTA in an aqueous solution. The reaction is carried out under controlled pH conditions to ensure the complete chelation of terbium ions by EDTA. The general reaction can be represented as follows:
Tb3++EDTA4−→Tb(EDTA)−
Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions where terbium salts are mixed with EDTA in reactors. The reaction mixture is then purified through filtration and crystallization processes to obtain the final product. The purity of the compound is crucial for its applications, especially in medical and research fields.
Types of Reactions:
Oxidation and Reduction: Terbium in this compound can undergo oxidation and reduction reactions, although it predominantly exists in the +3 oxidation state.
Substitution Reactions: The EDTA ligand in this compound can be substituted by other ligands under specific conditions, leading to the formation of different terbium complexes.
Common Reagents and Conditions:
Oxidizing Agents: Ozone or electrochemical methods can oxidize terbium to higher oxidation states.
Reducing Agents: Hydrogen gas or other reducing agents can reduce terbium ions.
Substitution Reagents: Other chelating agents or ligands can replace EDTA in the complex.
Major Products Formed:
Oxidation: Terbium(IV) complexes.
Reduction: Terbium(II) complexes.
Substitution: New terbium-ligand complexes.
Applications De Recherche Scientifique
Chemistry: Terbium edetate is used as a luminescent probe in various chemical analyses due to the unique optical properties of terbium ions. It can be employed in fluorescence spectroscopy and as a marker in analytical chemistry.
Biology: In biological research, this compound is used as a fluorescent tag for biomolecules. Its ability to emit green fluorescence under ultraviolet light makes it useful in imaging and diagnostic applications.
Medicine: this compound has potential applications in nuclear medicine, particularly in imaging and radiotherapy. Terbium isotopes, such as terbium-161, can be incorporated into the edetate complex for targeted radiotherapy.
Industry: In the industrial sector, this compound is used in the production of phosphors for lighting and display technologies. Its luminescent properties are harnessed in the manufacturing of energy-efficient lighting solutions.
Mécanisme D'action
The mechanism of action of terbium edetate in its various applications is primarily based on the unique properties of terbium ions. In fluorescence applications, the terbium ion absorbs ultraviolet light and emits visible green light, which can be detected and measured. In radiotherapy, terbium isotopes emit radiation that can target and destroy cancer cells. The chelation by EDTA ensures the stability and solubility of terbium ions in biological and chemical environments.
Comparaison Avec Des Composés Similaires
Europium edetate: Similar to terbium edetate, europium edetate is used for its luminescent properties, emitting red light under ultraviolet excitation.
Gadolinium edetate: Used as a contrast agent in magnetic resonance imaging (MRI) due to the paramagnetic properties of gadolinium.
Samarium edetate: Employed in radiotherapy for its radioactive isotopes.
Uniqueness of this compound: this compound is unique due to the specific optical properties of terbium ions, which emit green fluorescence. This makes it particularly valuable in applications requiring green luminescence, such as certain types of imaging and display technologies. Additionally, the potential use of terbium isotopes in nuclear medicine adds to its distinctiveness compared to other lanthanide edetate complexes.
Propriétés
Numéro CAS |
15158-65-3 |
|---|---|
Formule moléculaire |
C10H12N2O8Tb- |
Poids moléculaire |
447.14 g/mol |
Nom IUPAC |
2-[2-[bis(carboxylatomethyl)amino]ethyl-(carboxylatomethyl)amino]acetate;terbium(3+) |
InChI |
InChI=1S/C10H16N2O8.Tb/c13-7(14)3-11(4-8(15)16)1-2-12(5-9(17)18)6-10(19)20;/h1-6H2,(H,13,14)(H,15,16)(H,17,18)(H,19,20);/q;+3/p-4 |
Clé InChI |
GZXQSYICIHZFJL-UHFFFAOYSA-J |
SMILES canonique |
C(CN(CC(=O)[O-])CC(=O)[O-])N(CC(=O)[O-])CC(=O)[O-].[Tb+3] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



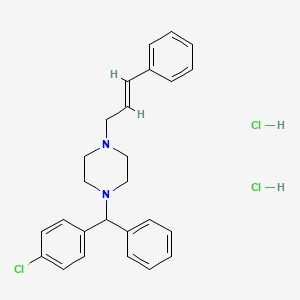
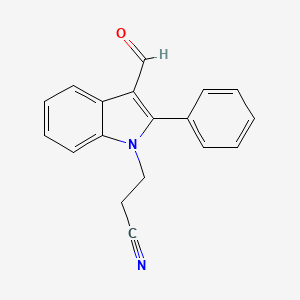
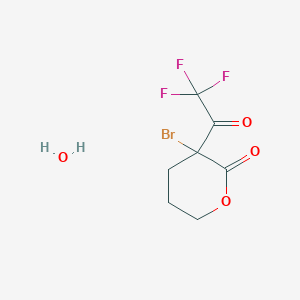
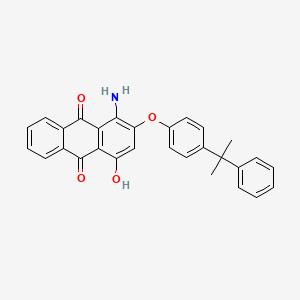
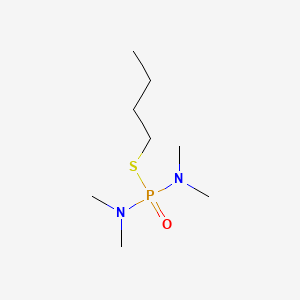
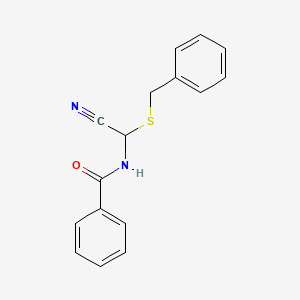
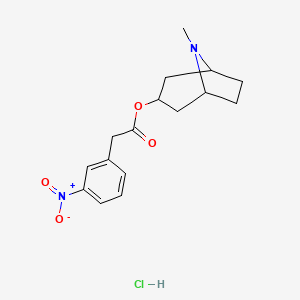
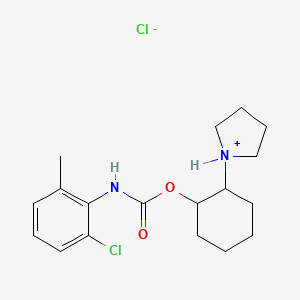
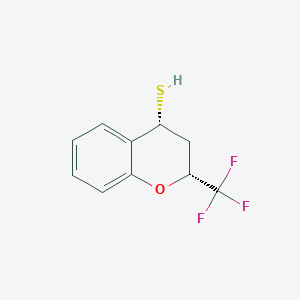
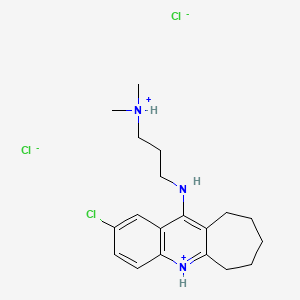
![7-Bromo-3-cyclopentyl-3,4-dihydro-2H-benzo[e][1,3]oxazin-2-one](/img/structure/B13730460.png)
